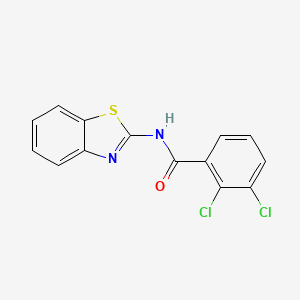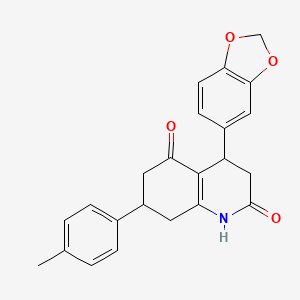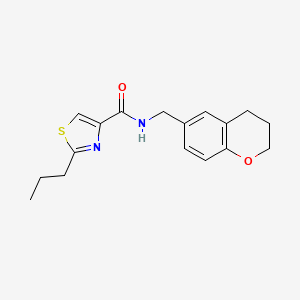![molecular formula C15H23N7O2 B5519723 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5519723.png)
3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules similar to the subject compound often involves multi-step reactions, starting from simple precursors to achieve the desired structural complexity. While specific synthesis pathways for this exact compound were not found, studies on related compounds, such as 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, outline the general approach of synthesizing complex molecules involving piperidine structures and the integration of various functional groups through multi-step reactions to achieve high specificity and yield (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds featuring piperidine rings and other functional groups, such as tetrazole or methoxyethyl groups, is crucial for their chemical properties and interactions. For instance, the crystal and molecular structure studies of related compounds provide insights into their geometric configuration, bond lengths, and angles, which are essential for understanding their chemical behavior and reactivity (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest or its analogs include various synthesis reactions, functional group transformations, and interactions with biological receptors. These reactions are highly dependent on the molecular structure, particularly the presence and position of functional groups, which dictate the compound's reactivity and potential as a ligand for biological receptors (Berardi et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are directly influenced by their molecular structure. These properties are critical for determining the compound's suitability for specific applications, such as in pharmaceuticals or materials science. Crystal structure studies, for example, can reveal how the compound's molecular conformation affects its physical stability and interactions with other molecules (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other chemical entities, are fundamental for understanding the compound's potential applications. These properties are often studied through chemical reactions, where the compound's behavior under different conditions is observed. For instance, the ability to undergo selective reactions or bind to specific receptors can highlight its utility in designing novel therapeutics or materials (Wright et al., 1999).
科学的研究の応用
Antimicrobial Activity
Research on pyridine derivatives, including compounds with imidazole and tetrazole groups, has shown variable and modest antimicrobial activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-Alzheimer's Agents
N-benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity, indicating the potential of these compounds in the management of Alzheimer's disease (Gupta et al., 2020).
Antisecretory Activity
N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety have shown potential gastric acid antisecretory activity, offering a pathway for the development of antiulcer agents (Ueda et al., 1991).
Radiopharmaceutical Applications
A study on mixed ligand tricarbonyl complexes, including imidazole and tetrazole derivatives, underlines the utility of these compounds in labeling bioactive molecules for radiopharmaceutical applications, particularly in cancer diagnostics (Mundwiler et al., 2004).
Synthesis and Structural Analysis
Efforts in the synthesis of functionalized imidazo[1,2-a]pyridines and unexpected novel tetracyclic derivatives through nucleophilic aromatic substitution showcase the versatility of these compounds in organic synthesis and structural analysis (Changunda et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
1-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2/c1-24-10-9-20-8-5-16-15(20)13-3-2-6-21(11-13)14(23)4-7-22-12-17-18-19-22/h5,8,12-13H,2-4,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXQBXBGGLMETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C(=O)CCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]benzamide](/img/structure/B5519657.png)

![methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5519668.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5519679.png)
![methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5519685.png)
![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide hydrochloride](/img/structure/B5519690.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5519704.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5519711.png)
![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5519716.png)

